molecular formula C12H11N3O3S B1519495 2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 941869-40-5

2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1519495
CAS No.: 941869-40-5
M. Wt: 277.3 g/mol
InChI Key: YQYIFXWJCXOCGM-UHFFFAOYSA-N
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Description

2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O3S and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Biological Activity

2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and metabolic disorders. This article explores various aspects of its biological activity, synthesizing findings from diverse studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C13_{13}H13_{13}N3_{3}O3_{3}S
Molecular Weight 291.33 g/mol
CAS Number 1105192-18-4

Anticancer Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study focusing on phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid revealed that certain derivatives showed high antiproliferative activity against human leukemia cells (K562) comparable to dasatinib, a known anticancer drug .

Case Study:
In a specific case, derivative N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) was evaluated for its efficacy against various cancer cell lines. It exhibited an IC(50) of approximately 20.2 µM against MCF-7 breast cancer cells and 21.6 µM against HT-29 colon carcinoma cells .

Metabolic Effects

Recent studies have highlighted the potential of thiazole derivatives in managing metabolic disorders such as diabetes. For instance, a derivative similar to our compound was shown to attenuate hyperglycemia and improve insulin sensitivity in animal models . The compound's antioxidant properties contributed to reducing oxidative stress markers and improving lipid profiles.

Metabolic Study Overview:
In a study involving neonatal rats induced with diabetes via streptozotocin (STZ), administration of a thiazole derivative resulted in:

  • Significant reduction in serum glucose and insulin levels.
  • Improvement in lipid profiles, including decreased triglycerides and LDL cholesterol.
  • Restoration of pancreatic morphology, indicating protective effects against diabetic damage .

The biological activities of this compound are attributed to its ability to interact with various biological targets. The thiazole ring system is known for its capacity to inhibit specific enzymes involved in cancer cell proliferation and metabolic pathways.

Enzyme Inhibition

Thiazole compounds have shown inhibitory effects on enzymes such as tyrosinase, which is implicated in melanin synthesis and has been linked to various skin disorders and cancers. In vitro studies indicated that certain modifications on the thiazole structure enhance enzyme inhibition potency .

Properties

IUPAC Name

4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-9(10(16)17)19-12(13-7)15-11(18)14-8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H2,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYIFXWJCXOCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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